molecular formula C9H15NO5 B1624760 L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) CAS No. 20902-48-1

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)

Cat. No. B1624760
CAS RN: 20902-48-1
M. Wt: 217.22 g/mol
InChI Key: WBQQDEUSGHGJMH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI), also known as AG0070HA, is a chemical compound with the molecular formula C9H15NO5 . It is used in the manufacture of chemical compounds and as a laboratory chemical .


Molecular Structure Analysis

The molecular weight of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) is 217.2191 g/mol . The molecular formula is C9H15NO5 .

Safety And Hazards

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Consult a physician if symptoms persist .

properties

IUPAC Name

ethyl (2S)-2-[(2-ethoxy-2-oxoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQDEUSGHGJMH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450108
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)

CAS RN

20902-48-1
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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